molecular formula C6H7N3O2S B12050131 3-Methylisothiazole-4,5-dicarboxamide

3-Methylisothiazole-4,5-dicarboxamide

Katalognummer: B12050131
Molekulargewicht: 185.21 g/mol
InChI-Schlüssel: WGJRHJKAKWKVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisothiazole-4,5-dicarboxamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.20 g/mol It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazole-4,5-dicarboxamide typically involves the reaction of 3-methylisothiazole with appropriate reagents to introduce the dicarboxamide functional groups. One common method involves the use of amide-forming reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylisothiazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Methylisothiazole-4,5-dicarboxamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Methylisothiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can undergo photochemical isomerization, where it absorbs light and undergoes structural changes. This process involves pathways such as internal cyclization–isomerization, ring contraction–ring expansion, and direct photochemical reactions . These mechanisms are studied to understand the compound’s behavior under different conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylisothiazole-4,5-dicarboxamide is unique due to the presence of both the methyl and dicarboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Eigenschaften

Molekularformel

C6H7N3O2S

Molekulargewicht

185.21 g/mol

IUPAC-Name

3-methyl-1,2-thiazole-4,5-dicarboxamide

InChI

InChI=1S/C6H7N3O2S/c1-2-3(5(7)10)4(6(8)11)12-9-2/h1H3,(H2,7,10)(H2,8,11)

InChI-Schlüssel

WGJRHJKAKWKVQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=C1C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.